molecular formula C27H22FNO4 B11158316 3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one

3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one

Cat. No.: B11158316
M. Wt: 443.5 g/mol
InChI Key: PVGKAMDWOSGQHX-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinylphenyl group, and an ethoxy group attached to the chromen-2-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the fluorophenyl and pyrrolidinylphenyl groups through various coupling reactions. The final step involves the attachment of the ethoxy group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one
  • 3-(4-bromophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one
  • 3-(4-methylphenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C27H22FNO4

Molecular Weight

443.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C27H22FNO4/c28-21-8-3-18(4-9-21)24-15-20-7-12-23(16-26(20)33-27(24)31)32-17-25(30)19-5-10-22(11-6-19)29-13-1-2-14-29/h3-12,15-16H,1-2,13-14,17H2

InChI Key

PVGKAMDWOSGQHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=C(C=C5)F

Origin of Product

United States

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